Chromane-8-carbonitrile can be classified as a heterocyclic compound due to the presence of nitrogen in its cyano group. It is part of a broader category of chroman derivatives, which are known for their diverse biological activities. These compounds are often synthesized from readily available precursors through various chemical reactions, making them accessible for research and industrial applications .
The synthesis of Chromane-8-carbonitrile typically involves multi-step procedures starting from commercially available precursors. Common methods include:
Chromane-8-carbonitrile features a complex molecular structure defined by its IUPAC name: 5-bromo-7-fluoro-3,4-dihydro-2H-chromene-8-carbonitrile. The molecular formula is , with a molecular weight of approximately 256.07 g/mol. The structural representation includes:
The compound's InChI string is: InChI=1S/C10H7BrFNO/c11-8-4-9(12)7(5-13)10-6(8)2-1-3-14-10/h4H,1-3H2
.
Chromane-8-carbonitrile can undergo several types of chemical reactions:
These reactions highlight the versatility of Chromane-8-carbonitrile in organic synthesis.
Chromane-8-carbonitrile exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's behavior in various chemical environments and applications .
Chromane-8-carbonitrile has several applications in scientific research:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: